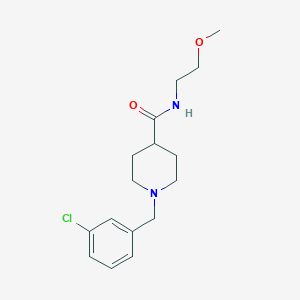
1-(3-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide is a synthetic compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide involves its interaction with GABA receptors in the central nervous system. This compound acts as a GABA receptor agonist, which leads to an increase in the activity of GABAergic neurons and a decrease in the release of neurotransmitters such as glutamate and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include anxiolytic and analgesic effects. This compound has been shown to reduce anxiety-like behaviors in animal models and to decrease pain sensitivity in neuropathic pain models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide in lab experiments is its high potency and selectivity for GABA receptors. This compound also has a relatively long half-life, which allows for sustained effects in animal models. However, a limitation of this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
For research on this compound may include investigating its effects on other neurotransmitter systems, such as the opioid and serotonergic systems, and exploring its potential use in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 1-(3-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has been achieved using different methods, including the reaction of 3-chlorobenzylamine with 2-methoxyethyl isocyanate followed by the reaction with piperidine-4-carboxylic acid. Another method involves the reaction of 3-chlorobenzylamine with 2-methoxyethyl isocyanate followed by the reaction with piperidine-4-carboxylic acid chloride.
Aplicaciones Científicas De Investigación
1-(3-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has shown potential as a pharmacological tool in scientific research. It has been used in studies on the central nervous system, particularly in the investigation of the role of GABA receptors in anxiety and depression. This compound has also been studied for its potential use in the treatment of neuropathic pain and as an analgesic.
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-21-10-7-18-16(20)14-5-8-19(9-6-14)12-13-3-2-4-15(17)11-13/h2-4,11,14H,5-10,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVSCMQHDHHMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5183592.png)

![N-methyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-N-(1H-pyrazol-5-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5183604.png)
![2,4-dichloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5183605.png)


![3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5183631.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183632.png)
![N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5183645.png)


![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5183668.png)

